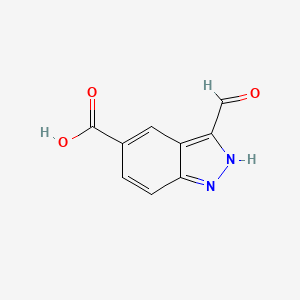

3-Formyl-1H-indazole-5-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-formyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPWHWRNFRJKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626181 | |

| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-98-2 | |

| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indazole-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₉H₆N₂O₃. It belongs to the indazole class of compounds, which are bicyclic structures composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | PubChem |

| Molecular Weight | 190.16 g/mol | PubChem |

| CAS Number | 885519-98-2 | PubChem |

| Appearance | White crystalline solid | ChemBK[1] |

| Melting Point | 210-216 °C | ChemBK[1] |

| Boiling Point (Predicted) | 521.9 ± 30.0 °C | ChemBK |

| pKa (Predicted) | 3.76 ± 0.30 | ChemBK |

| Solubility | Sparingly soluble in water; Soluble in ethanol and DMSO | ChemBK[1] |

| InChI | InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | PubChemLite[2] |

| SMILES | C1=CC2=NNC(=C2C=C1C(=O)O)C=O | PubChemLite[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a signal for the aldehydic proton (likely downfield, around 9-10 ppm), a broad singlet for the carboxylic acid proton (typically >10 ppm), and a signal for the N-H proton of the indazole ring.

-

¹³C NMR: The carbon NMR spectrum would feature signals for the carbonyl carbons of the aldehyde and carboxylic acid (in the range of 160-190 ppm), as well as signals for the aromatic and heterocyclic carbons of the indazole core.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.

-

A C=O stretching band for the aldehyde, typically around 1680-1700 cm⁻¹.

-

N-H stretching of the indazole ring, around 3100-3500 cm⁻¹.

-

C-H stretching of the aromatic ring, around 3000-3100 cm⁻¹.

-

C=C and C=N stretching bands of the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxylic acid group.

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not extensively published. However, a general method can be inferred from related syntheses of indazole derivatives and patent literature. A plausible synthetic approach could involve the formylation of a suitable indazole-5-carboxylic acid precursor.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential, generalized workflow for the synthesis of this compound. This is a conceptual representation and would require experimental optimization.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the indazole scaffold is a key component in numerous biologically active compounds, particularly in the field of oncology. Indazole derivatives have been extensively investigated as inhibitors of various protein kinases and as inhibitors of poly(ADP-ribose) polymerase (PARP).[3][4]

Potential as a Kinase Inhibitor Intermediate

The indazole ring system is a well-established hinge-binding motif for many protein kinase inhibitors. The structural features of this compound, with its reactive aldehyde and carboxylic acid functional groups, make it an attractive starting material for the synthesis of a library of kinase inhibitors. These functional groups can be readily modified to introduce various side chains to optimize binding affinity and selectivity for specific kinase targets.

Potential Role in Cell Reprogramming

A patent has disclosed the use of this compound in a composition for inducing cell reprogramming.[5] This suggests a potential role for this molecule in regenerative medicine and stem cell research. The exact mechanism by which it may contribute to cell reprogramming is not detailed in the available literature, but it opens up a novel and exciting area of investigation for this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of indazole derivatives as kinase inhibitors, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the receptor tyrosine kinase (RTK) pathway. Many RTKs are implicated in cancer cell proliferation, survival, and angiogenesis.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. WO2016003169A2 - Composition for inducing cell reprogramming - Google Patents [patents.google.com]

Synthesis of 3-Formyl-1H-indazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Formyl-1H-indazole-5-carboxylic acid, a key building block in medicinal chemistry. This document details experimentally verified protocols, presents quantitative data in a structured format, and outlines the logical steps involved in the synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid group on the indazole scaffold, allows for diverse chemical modifications. This guide focuses on a direct and efficient synthetic route from a readily available starting material and explores other potential, albeit less detailed, synthetic strategies.

Primary Synthesis Pathway: Nitrosation of 5-Carboxy-indole

The most direct and experimentally validated method for the synthesis of this compound is the nitrosation of 5-carboxy-indole. This reaction proceeds via an initial nitrosation at the C3 position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole scaffold.

A key advantage of this method is the direct conversion of the indole core to the indazole-3-carboxaldehyde derivative in a single synthetic operation. The reaction is carried out under mildly acidic conditions, which is compatible with the carboxylic acid functionality.

Experimental Protocol: Nitrosation of 5-Carboxy-indole

This protocol is adapted from the work of Bon-Saint-Côme, et al. (2018).

Materials:

-

5-Carboxy-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C using an ice bath.

-

Acidification: Slowly add 2 N aqueous hydrochloric acid (2.7 equivalents) to the cooled nitrosating mixture. Stir the mixture for 10 minutes at 0 °C.

-

Addition of 5-Carboxy-indole: In a separate flask, dissolve 5-carboxy-indole (1 equivalent) in DMF. Using a syringe pump, add the solution of 5-carboxy-indole to the nitrosating mixture over a period of 2 hours at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C. Stir the reaction for 2 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product can be purified by centrifugation to yield this compound as a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Carboxy-indole | [1] |

| Product | This compound | [1] |

| Yield | 62% | [1] |

| Appearance | White solid | [1] |

Synthesis Workflow

References

In-Depth Technical Guide: 3-Formyl-1H-indazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific biological pathways for 3-Formyl-1H-indazole-5-carboxylic acid are not extensively available in the public domain. This guide provides a comprehensive overview based on the known chemistry of closely related indazole derivatives and general synthetic methodologies.

Core Chemical Structure and Properties

This compound is a bicyclic heterocyclic organic compound. The core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold. This scaffold is substituted with a formyl group (-CHO) at the 3-position and a carboxylic acid group (-COOH) at the 5-position. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Structural Details

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| SMILES | O=Cc1nnc2cc(C(=O)O)ccc12 |

| InChI | InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) |

Physicochemical Properties (Predicted and Observed for Related Compounds)

| Property | Value/Description |

| Appearance | Expected to be a solid. |

| Melting Point | Not reported. Related indazole carboxylic acids exhibit a wide range of melting points, often exceeding 200°C. |

| Solubility | Likely to be poorly soluble in water and soluble in organic polar solvents like DMSO and DMF. |

| pKa | The carboxylic acid moiety will be acidic, while the pyrazole ring has basic nitrogen atoms. The overall pKa will be influenced by both groups. |

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the N-H proton of the indazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Highly deshielded proton. |

| Aromatic (H4) | 8.0 - 8.5 | Singlet or narrow doublet | Influenced by the adjacent formyl group. |

| Aromatic (H6) | 7.8 - 8.2 | Doublet | Coupled to H7. |

| Aromatic (H7) | 7.2 - 7.6 | Doublet | Coupled to H6. |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Indazole N-H | 13.0 - 15.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the aromatic and heterocyclic carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | 185 - 195 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 |

| Indazole C3 | 140 - 150 |

| Indazole C3a | 120 - 130 |

| Indazole C4 | 110 - 120 |

| Indazole C5 | 125 - 135 |

| Indazole C6 | 120 - 130 |

| Indazole C7 | 110 - 120 |

| Indazole C7a | 135 - 145 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| N-H (Indazole) | 3200 - 3400 | Medium, Broad | Overlaps with the O-H stretch. |

| C=O (Aldehyde) | 1680 - 1710 | Strong, Sharp | Conjugated aldehyde carbonyl stretch. |

| C=O (Carboxylic Acid) | 1650 - 1680 | Strong, Sharp | Conjugated carboxylic acid carbonyl stretch. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic ring stretching vibrations. |

Synthesis Methodology (Proposed)

A plausible synthetic route to this compound can be proposed based on established organic chemistry reactions for the functionalization of the indazole core. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the functional groups.

Proposed Synthetic Pathway

A potential route could start from a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and cyclization to form the indazole core, followed by oxidation and formylation.

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols (General Procedures)

Protocol 1: Oxidation of a Methyl Group on the Indazole Ring

This protocol describes a general method for the oxidation of a methyl group to a carboxylic acid on an aromatic ring, which can be adapted for the conversion of a methyl-indazole to an indazole-carboxylic acid.

-

Reactants: To a solution of the methyl-indazole derivative in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise.

-

Reaction Conditions: Heat the reaction mixture at 80-100°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Vilsmeier-Haack Formylation of an Indazole

This protocol outlines a general procedure for the introduction of a formyl group onto an electron-rich heterocyclic ring like indazole.

-

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

-

Reaction: To the prepared Vilsmeier reagent, add the indazole-carboxylic acid derivative.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the formylated product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by column chromatography on silica gel or by recrystallization.

Biological and Pharmacological Relevance

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous approved drugs and clinical candidates, particularly in oncology.

Potential as a Kinase Inhibitor

The indazole core is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents at the 3 and 5 positions of the indazole ring can be modified to achieve potency and selectivity for specific kinases. Many kinase inhibitors are under investigation for the treatment of various cancers.

Caption: Generalized MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental Workflow for Inhibitor Screening

The evaluation of a compound like this compound as a potential drug candidate would typically follow a structured workflow.

A Technical Guide to the Spectroscopic Profile of 3-Formyl-1H-indazole-5-carboxylic Acid

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Formyl-1H-indazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it includes generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | NH (indazole) |

| ~13.0 | Singlet | 1H | COOH |

| ~10.1 | Singlet | 1H | CHO |

| ~8.5 | Singlet | 1H | H-4 |

| ~8.2 | Doublet | 1H | H-6 |

| ~7.8 | Doublet | 1H | H-7 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | CHO |

| ~168 | COOH |

| ~142 | C-7a |

| ~140 | C-3 |

| ~128 | C-5 |

| ~127 | C-6 |

| ~125 | C-3a |

| ~122 | C-4 |

| ~112 | C-7 |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | N-H stretch (Indazole) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Aldehyde) |

| ~1620, 1580, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1300 | Medium | C-O stretch, O-H bend |

| ~900 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.0451 |

| [M+Na]⁺ | 213.0270 |

| [M-H]⁻ | 189.0306 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

1. Generalized Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of a suitable indazole-5-carboxylic acid precursor.

-

Materials: 1H-Indazole-5-carboxylic acid, a suitable protecting group for the carboxylic acid (e.g., methyl ester), a formylating agent (e.g., Vilsmeier-Haack reagent prepared from DMF and POCl₃), appropriate solvents (e.g., DMF, dichloromethane), and reagents for deprotection (e.g., NaOH or LiOH).

-

Procedure:

-

Protection of the Carboxylic Acid: The carboxylic acid group of 1H-indazole-5-carboxylic acid is first protected, for instance, by converting it to a methyl ester using methanol and a catalytic amount of acid.

-

Formylation: The protected indazole is then subjected to a formylation reaction. A common method is the Vilsmeier-Haack reaction, where the indazole is treated with a mixture of phosphorus oxychloride and dimethylformamide at a controlled temperature.

-

Deprotection: Following the formylation, the protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis using an aqueous base like sodium hydroxide, followed by acidification to yield the final product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program is used. The spectral width is set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. The spectral width is typically set from 0 to 200 ppm.

-

3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a range of approximately 4000 to 400 cm⁻¹.

4. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The sample solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

In-Depth Technical Guide: 3-Formyl-1H-indazole-5-carboxylic acid

CAS Number: 885519-98-2

This technical guide provides a comprehensive overview of 3-Formyl-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is largely insoluble in water but exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide.[1] While relatively stable at room temperature, exposure to excessively high temperatures should be avoided.[1]

| Property | Value | Reference |

| CAS Number | 885519-98-2 | |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 210-216 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO | [1] |

| Stability | Stable at room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A commonly employed method involves a base-catalyzed reaction between an appropriate aldehyde compound and an indazole precursor.[1]

While a detailed, publicly available experimental protocol specifically for this compound is not readily found in the searched literature, a general approach for the synthesis of indazole-3-carboxylic acids is outlined below. This procedure would require adaptation and optimization for the target molecule.

General Experimental Protocol for the Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives:

This protocol is based on the synthesis of 1H-indazole-3-carboxamide derivatives, where 1H-indazole-3-carboxylic acid is a key intermediate.

-

Step 1: Protection of the Indazole Nitrogen. The nitrogen of the indazole ring is often protected to prevent side reactions.

-

Step 2: Lithiation and Carboxylation. The protected indazole is treated with a strong base, such as n-butyllithium, at a low temperature (-70 °C) in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). This is followed by the introduction of carbon dioxide (e.g., by bubbling CO₂ gas or adding dry ice) to form the carboxylate.

-

Step 3: Acidification and Deprotection. The reaction mixture is then acidified to protonate the carboxylate, yielding the carboxylic acid. The protecting group is subsequently removed under appropriate conditions to give the final 1H-indazole-3-carboxylic acid derivative.

Note: This is a generalized procedure and the specific reagents, reaction times, and purification methods would need to be determined experimentally for the synthesis of this compound.

Biological Activity and Applications in Drug Development

Indazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities include potential applications in the treatment of cancer.[1]

While specific signaling pathways for this compound are not detailed in the available search results, the broader class of indazole-containing compounds has been investigated for various therapeutic targets. For instance, certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in anticancer drug discovery.[3] Inhibition of PAK1 has been shown to suppress tumor migration and invasion.

The general workflow for investigating the biological activity of a compound like this compound in a drug discovery context is illustrated below.

Given its structural features, this compound serves as a valuable starting material for the synthesis of a library of derivatives that can be screened for various biological activities. The formyl and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety Information

Detailed toxicological studies for this compound have not been extensively reported.[1] Therefore, standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses.[1] The compound should be stored in a dry, well-ventilated area, away from sources of ignition and oxidizing agents.[1] In case of accidental contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water, and medical attention should be sought.[1]

References

A Technical Guide to Indazole-3-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Among its derivatives, indazole-3-carboxylic acid stands out as a critical starting material and a versatile intermediate for constructing complex molecular architectures.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] This guide provides a comprehensive technical overview of indazole-3-carboxylic acids, from the synthesis of the core scaffold to the structure-activity relationships of its key derivatives. We will delve into its diverse therapeutic applications, metabolic fate, and provide validated, step-by-step experimental protocols to empower researchers in their drug discovery and development endeavors.

The Core Scaffold: Physicochemical Properties and Significance

The 1H-indazole-3-carboxylic acid molecule is a bicyclic aromatic heterocycle characterized by the fusion of a benzene ring and a pyrazole ring, with a carboxylic acid group at the 3-position.[6] This arrangement confers specific electronic and steric properties that make it an excellent anchor for interacting with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [7] |

| Molecular Weight | 162.15 g/mol | [7] |

| Melting Point | 268 °C | [7] |

| Appearance | Colorless to off-white solid | [7] |

| CAS Number | 4498-67-3 | [7] |

The indazole nucleus is considered a "privileged" structure because it can bind to multiple, unrelated biological targets with high affinity. This versatility has made it a focal point in the development of kinase inhibitors, receptor antagonists, and modulators of various enzymatic pathways.[8][9]

Synthesis of the Indazole-3-Carboxylic Acid Core

The efficient and scalable synthesis of the indazole-3-carboxylic acid core is paramount for its use in drug development. While several methods exist, they vary significantly in terms of safety, yield, and suitability for large-scale production.

Route 1: The Classical Isatin-Based Method

One of the earliest methods involves the hydrolysis of isatin, followed by diazotization and reduction to form an aryl hydrazine. Subsequent acid-catalyzed cyclization yields the indazole acid.[3] However, this route involves diazonium salt intermediates, which can be unstable and pose safety risks, making scale-up challenging.[3]

Route 2: A Scalable, Diazonium-Free Synthesis

A safer and more scalable approach has been developed that avoids diazonium intermediates.[3] This three-step process begins with commercially available starting materials and proceeds through a Friedel-Crafts reaction, followed by hydrolysis and ring rearrangement. This method is noted for its enhanced safety profile, making it more suitable for industrial applications.[3]

Caption: Scalable, diazonium-free synthesis of indazole-3-carboxylic acid.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in a drug development campaign, balancing cost, safety, and efficiency.

| Route | Key Advantage | Key Disadvantage | Scalability |

| Isatin-Based | Utilizes simple starting materials | Involves unstable diazonium salts | Poor |

| Diazonium-Free | High safety profile, avoids hazardous intermediates | Multi-step process | Good |

| Lithiation | Good for specific derivative synthesis | Requires cryogenic conditions and strong bases | Moderate |

Derivatization and Structure-Activity Relationships (SAR)

The true power of the indazole-3-carboxylic acid scaffold lies in its derivatization potential. The carboxylic acid handle is readily converted into amides, esters, and other functional groups, allowing for systematic exploration of the chemical space around the core.[6][10]

The Primacy of Indazole-3-Carboxamides

Among the most successful derivatives are the indazole-3-carboxamides. This class of compounds has yielded potent inhibitors for a wide range of biological targets.[11] A key area of success has been in the development of Calcium-Release Activated Calcium (CRAC) channel blockers.[12]

Critical SAR Insights: The Role of Amide Regiochemistry

Structure-activity relationship studies have revealed that the specific connectivity of the amide linker is crucial for biological activity. For CRAC channel blockers, indazole derivatives with a 'reversed' 3-carboxamide (-CO-NH-Ar) are significantly more potent than their isomeric counterparts (-NH-CO-Ar).[12][13] For instance, the indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC₅₀, while its reverse amide isomer 9c is inactive even at high concentrations.[12][13][14] This highlights a strict structural requirement for target engagement.

Caption: SAR of indazole-3-carboxamides as CRAC channel blockers.[12][13]

Key Therapeutic Applications and Biological Mechanisms

Derivatives of indazole-3-carboxylic acid have been investigated for a multitude of diseases, underscoring the scaffold's versatility.

Anti-inflammatory Activity: CRAC Channel Blockade

The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells, which play a central role in inflammatory and allergic responses.[14] Indazole-3-carboxamides have been identified as potent CRAC channel blockers, preventing this calcium influx and thereby stabilizing mast cells.[13] This mechanism effectively inhibits the release of pro-inflammatory mediators, making these compounds promising candidates for treating diseases like asthma and autoimmune disorders.[12]

Anticancer Agents: Targeting Diverse Pathways

The indazole scaffold is present in several approved anticancer drugs.[1] Derivatives of indazole-3-carboxylic acid have shown potent growth inhibitory activity against a range of cancer cell lines, including breast, colon, and liver cancers.[1][4] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Acting as inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Aurora kinases.[8]

-

Induction of Apoptosis: Promoting programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]

-

Inhibition of Metastasis: Disrupting cancer cell migration and invasion.[1]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 2f | 4T1 (Breast) | 0.23 | Apoptosis induction, ROS generation | [1] |

| Compound 2 | HepG2 (Hepatoma) | ~1.5-2x more effective than ligand | Cytotoxicity | [4] |

| Compound 12d | RBL-2H3 (Mast Cell) | 0.67 | CRAC Channel Blockade | [13] |

Neurological Disorders: A Scaffold for CNS Targets

Indazole-3-carboxylic acid is a key starting material for compounds targeting the central nervous system.[3] Derivatives have been developed as partial agonists of the nicotinic α-7 receptor, which is implicated in cognitive function and is a target for Alzheimer's disease and schizophrenia.[3] Other indazole-based compounds have shown potential for treating Parkinson's and Alzheimer's by inhibiting enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).[5][15][16]

Pharmacokinetic and Metabolic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of indazole-3-carboxylic acid derivatives is crucial for their development as drugs.

In Vitro Metabolism and Clearance

Studies on synthetic cannabinoid receptor agonists (SCRAs) with an indazole-3-carboxamide structure show they are often rapidly metabolized in vitro by human liver microsomes and hepatocytes.[17][18] However, these compounds are also typically highly bound to plasma proteins.[18] This high protein binding reduces the amount of free drug available for metabolism, meaning the predicted in vivo clearance is much slower than the intrinsic clearance observed in vitro.[17][18] This can lead to longer detection windows for these substances in biological fluids.[18]

Major Metabolic Pathways

The metabolism of indazole-3-carboxamide derivatives primarily involves Phase I and Phase II reactions.

-

Phase I: Oxidation (e.g., alkyl and indazole hydroxylation), amide hydrolysis, and N-dealkylation.[19][20]

-

Phase II: Glucuronide conjugation of hydroxylated metabolites.[19]

Caption: Generalized metabolic pathways for indazole-3-carboxamide derivatives.[19][20]

Validated Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of indazole-3-carboxylic acid and its derivatives, based on established literature.

Protocol: Synthesis of an Indazole-3-Carboxamide Derivative[13]

This protocol describes the final step in converting the acid to a specific carboxamide, a common procedure in derivatization.

-

Acid Chloride Formation: To a solution of 1-substituted indazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the acid chloride by TLC or LC-MS.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amide Coupling: Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF). Add this solution dropwise to a cooled (0 °C) solution of the desired aryl amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the same solvent.

-

Reaction Completion: Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel chromatography or recrystallization to afford the desired indazole-3-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Calcium Influx Assay for CRAC Channel Blockade[13]

This assay is used to determine the inhibitory activity of compounds on CRAC channels in a relevant cell line.

-

Cell Culture: Culture RBL-2H3 mast cells in appropriate media until they reach 80-90% confluency.

-

Cell Loading: Harvest the cells and resuspend them in a buffer containing a calcium indicator dye (e.g., Fura-2 AM). Incubate for 30-60 minutes at 37 °C to allow dye uptake.

-

Compound Incubation: Wash the cells to remove excess dye and resuspend in a calcium-free buffer. Add the test indazole compounds at various concentrations and incubate for 10-15 minutes.

-

ER Calcium Depletion: Add thapsigargin (Tg), a SERCA pump inhibitor, to deplete endoplasmic reticulum (ER) calcium stores. This action triggers the opening of the CRAC channels on the plasma membrane.

-

Calcium Influx Measurement: Add extracellular calcium to the buffer. Measure the change in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader or microscope by monitoring the ratio of fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

-

Data Analysis: Calculate the inhibition of calcium influx for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Indazole-3-carboxylic acid and its derivatives represent a profoundly important and versatile class of molecules in drug discovery. The scaffold's ability to be readily synthesized and functionalized has led to the discovery of potent modulators for a wide array of biological targets, spanning oncology, inflammation, and neurology. The critical structure-activity relationships, such as the regiochemistry of the amide linker, provide a clear roadmap for medicinal chemists to design next-generation therapeutics with enhanced potency and selectivity. Future research will likely focus on exploring novel derivatization strategies, expanding the therapeutic applications to new disease areas, and optimizing the pharmacokinetic profiles to produce safer and more effective clinical candidates. The indazole-3-carboxylic acid core will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277 [biosynth.com]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bloomtechz.com [bloomtechz.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. mdpi.com [mdpi.com]

- 18. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Nucleus: A Journey from Discovery to the Forefront of Drug Development

An In-depth Technical Guide on the Core Chemistry, Synthesis, and Therapeutic Applications of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole compounds, alongside their significant impact on modern drug discovery.

Discovery and Historical Milestones

The history of indazole chemistry begins in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1883, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of research and development. Initially, the synthesis involved the cyclization of ortho-hydrazinobenzoic acids. This foundational work opened the door to the exploration of the indazole ring system and its potential applications.

Over the decades, the synthetic methodologies for creating indazole cores have evolved significantly, moving from harsh reaction conditions to more efficient and versatile metal-catalyzed and metal-free approaches. This has enabled the generation of vast libraries of indazole derivatives for biological screening, leading to their current prominence in drug discovery. The versatility of the indazole scaffold allows it to serve as a bioisostere for other key functional groups, such as indoles and phenols, further expanding its utility in medicinal chemistry.

Synthetic Methodologies: A Detailed Overview

The synthesis of the indazole core can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern on the indazole ring.

Classical Indazole Syntheses

These early methods, while historically significant, often require harsh conditions and may have limited substrate scope.

-

Fischer Indazole Synthesis: This method involves the intramolecular cyclization of o-acylphenylhydrazines under acidic conditions. While a cornerstone of indole synthesis, variations of this approach have been adapted for indazoles.

-

Jacobson Indazole Synthesis: This method utilizes the thermal or acid-catalyzed cyclization of 2-hydrazinyl-1-methylbenzene derivatives.

Modern Synthetic Approaches

Contemporary methods offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity, making them more suitable for the synthesis of complex molecules in a drug discovery setting.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions are now routinely employed to construct the indazole scaffold or to functionalize pre-existing indazole cores. These methods allow for the precise introduction of various substituents at different positions of the ring system.

-

Metal-Free Synthesis: Recent advancements have focused on developing more environmentally friendly and cost-effective metal-free synthetic routes. One such method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, which proceeds under mild conditions to afford 1H-indazoles in good to excellent yields.

-

One-Pot Syntheses: To improve efficiency, one-pot multi-component reactions have been developed. For instance, 2H-indazoles can be synthesized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.

Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

The following is a representative experimental protocol for a modern, metal-free synthesis of 1H-indazoles, adapted from the literature.

Materials:

-

Substituted o-aminobenzoxime (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (NEt3) (1.5 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of the o-aminobenzoxime in dichloromethane at 0 °C is added triethylamine.

-

Methanesulfonyl chloride is then added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole.

Indazoles in Drug Discovery: Targeting Key Signaling Pathways

The rigid, planar structure of the indazole nucleus, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for binding to the active sites of various enzymes, particularly kinases.

Indazole-Based Kinase Inhibitors

A significant number of clinically approved and investigational drugs feature the indazole core, many of which are potent and selective kinase inhibitors. These compounds have shown efficacy in the treatment of various cancers and inflammatory diseases.

Table 1: Selected FDA-Approved Indazole-Containing Kinase Inhibitors

| Drug Name | Target Kinase(s) | Indication |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Renal Cell Carcinoma |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer |

Table 2: Antiproliferative Activity of Representative Indazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | |

| 2f | HepG2 (Liver Cancer) | 0.80 | |

| 2f | MCF-7 (Breast Cancer) | 0.34 | |

| 89 | K562 (Leukemia) | 6.50 | |

| 93 | HL60 (Leukemia) | 0.0083 | |

| 93 | HCT116 (Colon Cancer) | 0.0013 | |

| 100 | KG1 (Leukemia) | 0.0253 | |

| 100 | SNU16 (Gastric Cancer) | 0.0774 | |

| 106 | FGFR1-3 | 0.8-4.5 | |

| 4f | MCF-7 (Breast Cancer) | 1.629 | |

| 4i | MCF-7 (Breast Cancer) | 1.841 | |

| 4a | MCF-7 (Breast Cancer) | 2.958 |

Key Signaling Pathways Targeted by Indazole Compounds

Indazole-based inhibitors often target critical nodes in signaling pathways that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.

Navigating the Physicochemical Landscape of 3-Formyl-1H-indazole-5-carboxylic acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Formyl-1H-indazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines standard experimental protocols to ensure the effective handling, formulation, and development of this compound.

Introduction

This compound (C₉H₆N₂O₃) is a bifunctional molecule featuring both an aldehyde and a carboxylic acid group on an indazole scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active agents. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and development pipelines. This guide addresses these critical parameters.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is almost insoluble in water but demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1]. The poor aqueous solubility is anticipated due to the planar, aromatic indazole core. The presence of a carboxylic acid and a formyl group, which can participate in hydrogen bonding, may offer some degree of interaction with polar solvents.

To provide a practical reference for researchers, the following table summarizes the expected solubility behavior and provides a framework for experimental determination.

| Solvent | Expected Solubility | Rationale |

| Water | Very Low | The hydrophobic indazole ring system dominates the molecule's properties. |

| Ethanol | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting with the carboxylic acid and formyl groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a polar aprotic solvent capable of solvating a wide range of compounds. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, it is generally a weaker solvent for polar compounds compared to DMSO and alcohols. |

| Dichloromethane (DCM) | Sparingly Soluble | A non-polar solvent, it is less likely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a slurry.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to permit the excess solid to sediment.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Profile

This compound is reported to be relatively stable at room temperature[1]. However, for drug development purposes, a comprehensive understanding of its stability under various stress conditions is crucial. The indazole core and the formyl group are potential sites of degradation.

The following table summarizes the potential degradation pathways for indazole derivatives, which are likely applicable to this compound.

| Stress Condition | Potential Degradation Pathway |

| Acidic/Basic Hydrolysis | The indazole ring system can be susceptible to hydrolysis under strong acidic or basic conditions. |

| Oxidation | The indazole ring may be susceptible to oxidative degradation. |

| Photostability | Exposure to UV light can induce phototransposition of indazoles into benzimidazoles. |

| Thermal | High temperatures can lead to thermal decomposition. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the likely degradation products of this compound and to establish its intrinsic stability.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated photostability chamber

-

Temperature-controlled oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

Potential Degradation Pathways

Based on the known chemistry of indazole derivatives, a potential degradation pathway for this compound under photolytic stress is the rearrangement to a benzimidazole derivative.

Conclusion and Recommendations

While this compound is a promising building block, a thorough experimental investigation of its solubility and stability is essential for its effective use in research and development. The protocols outlined in this guide provide a robust framework for generating the necessary data. It is recommended that researchers:

-

Perform quantitative solubility studies in a range of pharmaceutically relevant solvents.

-

Conduct comprehensive forced degradation studies to identify and characterize any potential degradation products.

-

Develop and validate a stability-indicating analytical method for accurate quantification of the parent compound and its impurities.

By following these guidelines, researchers can ensure the quality and reliability of their studies and facilitate the seamless progression of drug development projects involving this versatile compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of 3-Formyl-1H-indazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Formyl-1H-indazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in oncology. The presence of both a formyl group at the 3-position and a carboxylic acid at the 5-position allows for diverse downstream modifications, making it a key intermediate for the synthesis of complex molecular architectures and compound libraries. This document provides a detailed protocol for the synthesis of this compound via the nitrosative rearrangement of indole-5-carboxylic acid.

Physicochemical and Characterization Data

A summary of the key quantitative data for the starting material and the final product is presented below.

| Parameter | Indole-5-carboxylic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₇NO₂ | C₉H₆N₂O₃ |

| Molecular Weight | 161.16 g/mol | 190.16 g/mol |

| Appearance | Off-white to light yellow solid | White to off-white solid |

| Melting Point | 211-213 °C | >260 °C |

| Yield | N/A | 62% |

| ¹H NMR (DMSO-d₆) | 11.2 (s, 1H), 8.1 (s, 1H), 7.7 (d, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 6.5 (t, 1H) ppm | 14.63 (brs, 1H), 10.1 (s, 1H), 8.5 (s, 1H), 8.0 (d, 1H), 7.8 (d, 1H) ppm |

| ¹³C NMR (DMSO-d₆) | 168.9, 136.8, 130.1, 127.6, 124.9, 122.3, 120.4, 111.2, 102.1 ppm | 187.5, 167.2, 144.1, 141.8, 128.4, 126.3, 125.1, 121.9, 111.7 ppm |

| MS (ESI+) | m/z 162.05 [M+H]⁺ | m/z 191.04 [M+H]⁺ |

Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.

Experimental Protocol

This protocol is based on the nitrosation of indoles as a general method for accessing 1H-indazole-3-carboxaldehydes.

Materials and Reagents:

-

Indole-5-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe pump (recommended for slow addition)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

1. Preparation of the Nitrosating Mixture: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. b. Cool the flask to 0 °C in an ice bath. c. While maintaining the temperature at 0 °C, slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution. d. Stir the resulting mixture under an inert atmosphere (e.g., argon or nitrogen) for 10 minutes at 0 °C. The solution will turn a pale blue or yellow, indicating the formation of the nitrosating agent.

2. Reaction with Indole-5-carboxylic acid: a. Prepare a solution of indole-5-carboxylic acid (1 equivalent) in DMF. b. Using a syringe pump for controlled delivery, add the indole-5-carboxylic acid solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours. A slow addition rate is crucial to minimize the formation of dimeric side products. c. After the addition is complete, raise the temperature of the reaction mixture to 50 °C. d. Stir the reaction at 50 °C for 2 hours. Monitor the progress of the reaction by TLC (a suitable eluent would be ethyl acetate or a mixture of ethyl acetate and hexanes).

3. Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The crude product, this compound, will be obtained as a solid. g. The product can be purified by centrifugation and washing with a suitable solvent, or by recrystallization if necessary, to yield a white solid.

Safety Precautions:

-

The nitrosation of indoles should be carried out in a well-ventilated fume hood.

-

Nitrosating agents are reactive and potentially hazardous. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle hydrochloric acid with care as it is corrosive.

-

Dispose of all chemical waste according to institutional guidelines.

Diagrams

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: 3-Formyl-1H-indazole-5-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indazole-5-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. The presence of a reactive aldehyde at the 3-position and a carboxylic acid at the 5-position allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates. This document provides an overview of its potential applications and detailed protocols for the synthesis of derivatives.

Key Applications in Drug Discovery

While direct examples of this compound as a starting material for clinical drug candidates are not prominently featured in publicly available literature, its functional groups suggest its utility in the synthesis of several important classes of therapeutic agents. The indazole nucleus is a core component of approved drugs and investigational agents, and the aldehyde and carboxylic acid moieties of the title compound offer synthetic handles to access a variety of derivatives.

Synthesis of Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The 3-formyl group of this compound can be elaborated into various side chains that can interact with the kinase active site, while the 5-carboxylic acid can be converted to amides to modulate solubility and cell permeability.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. Several PARP inhibitors feature a bicyclic heteroaromatic core. The 3-formyl group can be a precursor to functionalities that mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP inhibitory activity.

Development of Antimicrobial and Anti-inflammatory Agents

Indazole derivatives have demonstrated significant potential as both antimicrobial and anti-inflammatory agents. The aldehyde functional group can be readily converted into Schiff bases or other heterocyclic rings, which are known to possess antimicrobial activity. Furthermore, the indazole core itself is present in non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize medicinally relevant derivatives. These are based on established chemical transformations of aldehydes and carboxylic acids on similar heterocyclic systems.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base derivative from this compound and a primary amine. Schiff bases are valuable intermediates and have shown a range of biological activities.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of ethanol.

-

To this solution, add a stoichiometric equivalent of the substituted aniline.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired Schiff base derivative.

Expected Outcome:

A crystalline solid corresponding to the N-(4-fluorobenzylidene)-3-formyl-1H-indazole-5-carboxamide. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reductive Amination to an Aminomethyl Derivative

This protocol outlines the conversion of the 3-formyl group to an aminomethyl group via reductive amination. This transformation is a common strategy in medicinal chemistry to introduce basic amine functionalities, which can improve pharmacokinetic properties.

Materials:

-

This compound

-

A primary or secondary amine (e.g., piperidine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Stirring plate

-

Separatory funnel

Procedure:

-

Suspend 1.0 g of this compound in 40 mL of dichloromethane in a round-bottom flask.

-

Add a stoichiometric equivalent of the amine (e.g., piperidine).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aminomethyl derivative.

Expected Outcome:

A solid product corresponding to 3-((piperidin-1-yl)methyl)-1H-indazole-5-carboxylic acid. Characterization should be performed using appropriate spectroscopic techniques.

Protocol 3: Amide Coupling of the Carboxylic Acid

This protocol details the formation of an amide bond at the 5-position carboxylic acid, a key transformation for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Stirring plate

Procedure:

-

Dissolve 1.0 g of this compound in 20 mL of DMF in a round-bottom flask.

-

Add 1.2 equivalents of the desired amine (e.g., benzylamine).

-

Add 1.5 equivalents of HATU and 2.0 equivalents of DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the crude product by recrystallization or column chromatography.

Expected Outcome:

A solid product corresponding to N-benzyl-3-formyl-1H-indazole-5-carboxamide. The structure should be confirmed by spectroscopic analysis.

Data Presentation

Table 1: In Vitro Anticancer Activity of Indazole Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative 1A | MCF-7 (Breast) | Data to be generated |

| Derivative 1B | A549 (Lung) | Data to be generated |

| Derivative 2A | HCT116 (Colon) | Data to be generated |

| Doxorubicin (Control) | MCF-7 (Breast) | Reference Value |

Table 2: Antimicrobial Activity of Indazole Schiff Base Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

|---|---|---|

| Schiff Base 1 | Data to be generated | Data to be generated |

| Schiff Base 2 | Data to be generated | Data to be generated |

| Ciprofloxacin (Control) | Reference Value | Reference Value |

Visualizations

Synthetic Pathways from this compound

Caption: Synthetic routes from the starting material.

General Workflow for Drug Discovery

Caption: Drug discovery workflow.

3-Formyl-1H-indazole-5-carboxylic acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indazole-5-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group at the 3-position and a carboxylic acid at the 5-position of the indazole core, offers multiple points for chemical modification. The indazole scaffold itself is a privileged structure in drug discovery, known to be a bioisostere of indole and capable of forming crucial hydrogen bond interactions with biological targets.[1] This has led to the development of numerous indazole-containing compounds with a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of PARP Inhibitors

The indazole nucleus is a key pharmacophore in several potent PARP inhibitors.[2] PARP enzymes, particularly PARP-1, are crucial for DNA repair mechanisms in cells. In cancer therapy, inhibiting PARP-1 can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The general workflow for synthesizing a PARP inhibitor using this compound as a starting material can be conceptualized as a series of functional group transformations to build the final, complex bioactive molecule.

Caption: General workflow for the synthesis of PARP inhibitors.

Key Synthetic Transformations and Protocols

The dual functionality of this compound allows for a variety of synthetic transformations. The following protocols detail key reactions for elaborating this building block.

Knoevenagel Condensation